molecular formula C27H25ClN8 B4475773 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine

6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4475773
M. Wt: 497.0 g/mol
InChI Key: FWGBNNPFNOTAOW-UHFFFAOYSA-N
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Description

6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a piperazine ring, a pyrimidine ring, and a triazolopyrimidine ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The final step involves the formation of the triazolopyrimidine ring via cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4-(4-Chlorophenyl)-2-phenylethyl-2,4,6-trichloropyrimidine: Exhibits antimicrobial properties.

    Pyrazolo[3,4-d]pyrimidine: Demonstrates cytotoxic activities against cancer cell lines.

Uniqueness

6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

6-[2-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN8/c1-19-23(17-30-27-32-25(33-36(19)27)21-7-9-22(28)10-8-21)24-11-12-29-26(31-24)35-15-13-34(14-16-35)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGBNNPFNOTAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=C(C=C3)Cl)C4=NC(=NC=C4)N5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine

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